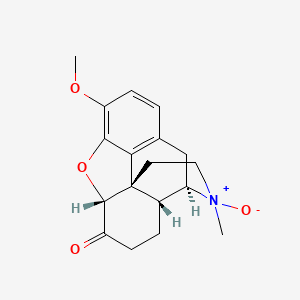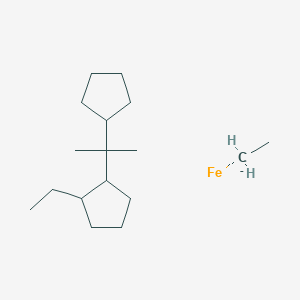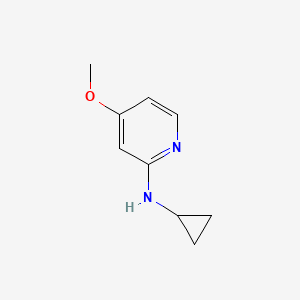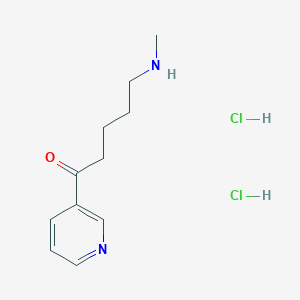
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The compound’s structure features a pyridine ring, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride typically involves the reaction of 3-pyridylacetonitrile with methylamine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and subsequent reduction, to yield the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-4-(3-pyridyl)butyric Acid
- Pyrazolo[3,4-b]pyridin-6-one derivatives
- Pyrimidine-5-carbonitrile derivatives
Uniqueness
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18Cl2N2O |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
5-(methylamino)-1-pyridin-3-ylpentan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10;;/h4-5,8-9,12H,2-3,6-7H2,1H3;2*1H |
InChI Key |
OIIOMERXFONHHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


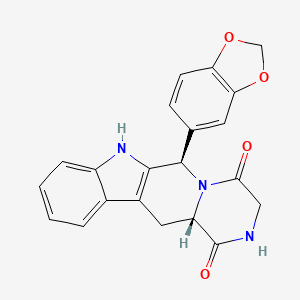
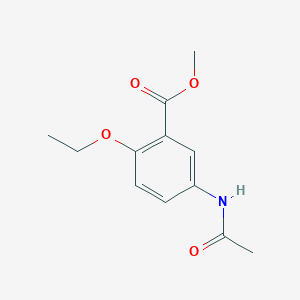
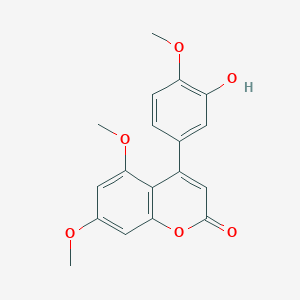
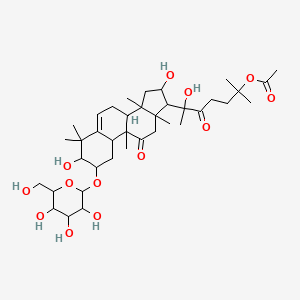
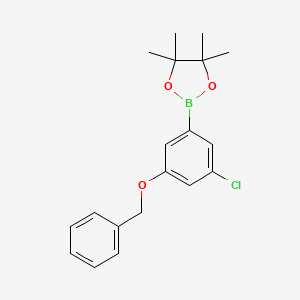
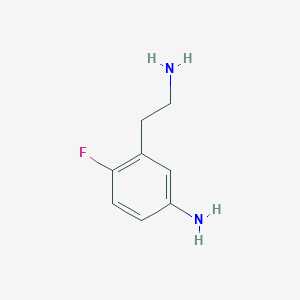
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
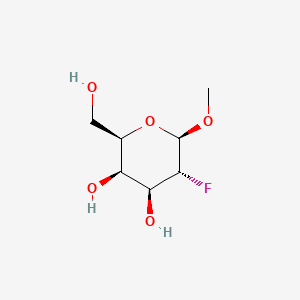
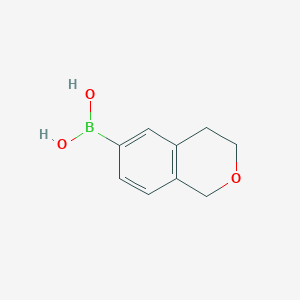
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
